4-Bromo-2-iodo-6-nitroanisole
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Overview
Description
4-Bromo-2-iodo-6-nitroanisole is an aromatic compound with the molecular formula C7H5BrINO3 It is characterized by the presence of bromine, iodine, and nitro groups attached to an anisole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-iodo-6-nitroanisole typically involves a multi-step process. One common method includes:
Nitration: The introduction of a nitro group to the anisole ring. This is usually achieved by reacting anisole with a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The addition of a bromine atom to the nitrated anisole. This step can be carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and ensuring safe handling of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-iodo-6-nitroanisole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced by aryl or vinyl groups using palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Major Products:
Substitution: Depending on the substituent introduced, products can include various substituted anisoles.
Reduction: The primary product is 4-Bromo-2-iodo-6-aminoanisole.
Coupling: Products include biaryl compounds with diverse functional groups.
Scientific Research Applications
4-Bromo-2-iodo-6-nitroanisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-iodo-6-nitroanisole depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalysis. The presence of electron-withdrawing groups like nitro and halogen atoms can influence its reactivity and interaction with biological targets .
Comparison with Similar Compounds
4-Bromo-2-iodoaniline: Similar structure but with an amino group instead of a nitro group.
4-Bromo-N,N-dimethylaniline: Contains a dimethylamino group instead of a nitro group.
4-Bromoanisole: Lacks the iodine and nitro groups, making it less reactive in certain types of chemical reactions
Uniqueness: 4-Bromo-2-iodo-6-nitroanisole is unique due to the combination of bromine, iodine, and nitro groups on the anisole ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Properties
IUPAC Name |
5-bromo-1-iodo-2-methoxy-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO3/c1-13-7-5(9)2-4(8)3-6(7)10(11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOUTSIFAJBDGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1I)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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